2-[2-(Dimethylamino)phenyl]acetonitrile 2-[2-(Dimethylamino)phenyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 1000512-16-2
VCID: VC6824835
InChI: InChI=1S/C10H12N2/c1-12(2)10-6-4-3-5-9(10)7-8-11/h3-6H,7H2,1-2H3
SMILES: CN(C)C1=CC=CC=C1CC#N
Molecular Formula: C10H12N2
Molecular Weight: 160.22

2-[2-(Dimethylamino)phenyl]acetonitrile

CAS No.: 1000512-16-2

Cat. No.: VC6824835

Molecular Formula: C10H12N2

Molecular Weight: 160.22

* For research use only. Not for human or veterinary use.

2-[2-(Dimethylamino)phenyl]acetonitrile - 1000512-16-2

Specification

CAS No. 1000512-16-2
Molecular Formula C10H12N2
Molecular Weight 160.22
IUPAC Name 2-[2-(dimethylamino)phenyl]acetonitrile
Standard InChI InChI=1S/C10H12N2/c1-12(2)10-6-4-3-5-9(10)7-8-11/h3-6H,7H2,1-2H3
Standard InChI Key ZAUZKWFIZISABW-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC=C1CC#N

Introduction

Structural and Molecular Characteristics

Molecular Formula and Basic Properties

2-[2-(Dimethylamino)phenyl]acetonitrile shares the molecular formula C₁₀H₁₂N₂ with its para- and meta-isomers, suggesting comparable molecular weights (~160.22 g/mol) and logP values (~1.82) . The exact mass is expected to be 160.10000, with a polar surface area (PSA) of 27.03 Ų, indicating moderate polarity . The ortho substitution may introduce steric hindrance, potentially altering crystallization behavior compared to the para isomer .

Spectroscopic and Crystallographic Data

While crystallographic data for the ortho isomer is unavailable, studies on the para-analog 2-[4-(dimethylamino)phenyl]acetonitrile reveal monoclinic or triclinic packing depending on substituents . For example, Z/E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile exhibit distinct space groups (P2₁/n vs. P-1), highlighting the impact of substituent positioning on solid-state arrangements . The ortho isomer’s steric effects may similarly influence its crystal lattice, though computational modeling would be required to confirm this.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The para- and meta-isomers are synthesized via nucleophilic substitution or Knoevenagel condensation. For instance, 2-[4-(dimethylamino)phenyl]acetonitrile is produced through reactions involving diphenylacetonitrile and 1-(dimethylamino)-2-halopropane in the presence of a base . A quaternary ammonium catalyst (e.g., tetrabutylammonium bromide) accelerates this reaction, achieving 85–99% conversion at reflux temperatures . Adapting this method for the ortho isomer would require substituting the starting material with an ortho-substituted phenylacetonitrile precursor.

Catalytic and Solvent Considerations

The patent US4242274A emphasizes the role of phase-transfer catalysts (e.g., tetrabutylammonium halides) in enhancing reaction rates for nitrile synthesis . For example, a 10 mol% catalyst load improves conversion from 22.4% to 99.3% in toluene reflux . Solvent choice (e.g., xylene vs. toluene) also affects reaction kinetics, with higher-boiling solvents enabling faster equilibration . These principles likely apply to the ortho isomer, though steric effects may necessitate longer reaction times.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Data for the para isomer (CAS 34906-70-2) indicates a melting point range of 85–88°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The ortho isomer’s melting point is anticipated to differ due to reduced symmetry, potentially lowering its crystallinity. LogP values (~1.82) suggest moderate lipophilicity, favoring partitioning into organic phases during extraction .

Stability Under Reactive Conditions

Applications in Pharmaceutical and Material Chemistry

Stereochemical Implications in Drug Design

The Z/E isomerism observed in 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile underscores the importance of stereochemistry in bioactivity . For the ortho isomer, restricted rotation about the C–N bond could lead to atropisomerism, a property exploitable in designing chiral catalysts or therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator